![molecular formula C23H18FN3O2 B2486232 4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 906149-65-3](/img/structure/B2486232.png)
4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide derivatives involves complex chemical processes designed to introduce specific functional groups that enhance the compound's activity against tumor cells. Zhang et al. (2021) described the synthesis of 3-methylquinazolinone derivatives, including a focus on structure-activity relationship studies revealing the antiproliferative activities of these compounds against tumor cells, indicating a potential for the development of new anticancer drugs (Zhang et al., 2021).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study synthesized novel fluorine-containing derivatives with quinazolinone and thiazolidinone motifs, showing potential as antimicrobial agents. These compounds were evaluated for in vitro antimicrobial activity against various bacteria and fungi, demonstrating remarkable antimicrobial potency in specific derivatives (Desai, Vaghani, & Shihora, 2013).
Antiproliferative and Anticancer Properties
Research into 3-methylquinazolinone derivatives has shown significant inhibitory effects against various tumor cells and wild-type epidermal growth factor receptor tyrosine kinase. One compound, in particular, displayed higher antiproliferative activities against tumor cells than Gefitinib, indicating potential as a novel anti-cancer drug (Zhang et al., 2021).
Antibacterial Properties
A novel study introduced fluoroquinolones with a unique N1-substituent, demonstrating significantly more potent antibacterial activities against both Gram-positive and Gram-negative bacteria compared to trovafloxacin. The structural and activity relationship indicated that the distorted orientation of the N1 aromatic group due to steric repulsion is key to the potent antibacterial activity (Kuramoto et al., 2003).
Imaging and Diagnostic Applications
Fluorine-18-labeled benzamide analogues have been synthesized and evaluated for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). These compounds displayed high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their applicability for imaging sigma-2 receptor status in solid tumors (Tu et al., 2007).
Synthesis of Fluorinated Heterocycles
A study on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation highlighted the creation of monofluorinated alkene and gem-difluorinated dihydroisoquinolin-1(2H)-ones. These findings underscore the synthetic potential and applications of fluorinated heterocycles in pharmaceutical and agrochemical industries (Wu et al., 2017).
Propiedades
IUPAC Name |
4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c1-14-13-18(27-15(2)25-21-6-4-3-5-19(21)23(27)29)11-12-20(14)26-22(28)16-7-9-17(24)10-8-16/h3-13H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJCYOLLUUGKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2486150.png)
![3-heptyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2486154.png)
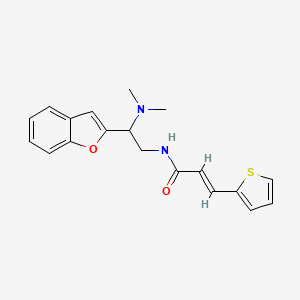
![[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2486156.png)
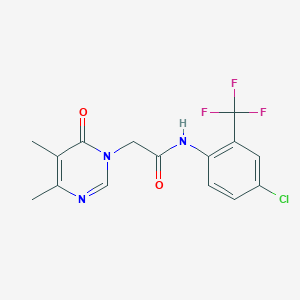
![2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2486158.png)
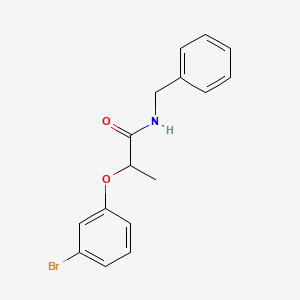
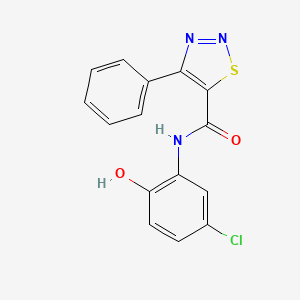
![5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2486161.png)
![N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2486162.png)
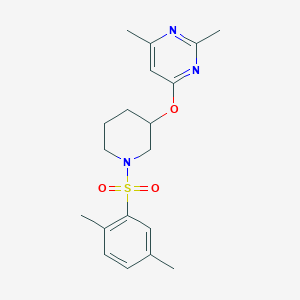
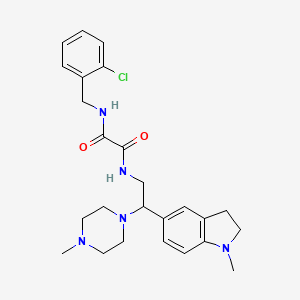
![(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride](/img/structure/B2486167.png)
![(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486170.png)